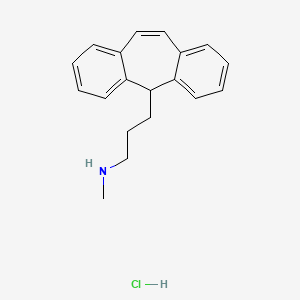

Protriptyline hydrochloride

Overview

Description

Protriptyline hydrochloride is a tricyclic antidepressant, specifically a secondary amine, indicated for the treatment of depression and attention-deficit hyperactivity disorder (ADHD). Unlike most tricyclic antidepressants, this compound tends to be energizing rather than sedating and is sometimes used for narcolepsy to achieve a wakefulness-promoting effect .

Mechanism of Action

Target of Action

Protriptyline hydrochloride is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA) that primarily targets the reuptake of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition results in an increased concentration in the synaptic cleft, enhancing their overall effect .

Mode of Action

Protriptyline acts by decreasing the reuptake of norepinephrine and serotonin (5-HT), thereby increasing their concentration in the synaptic cleft . This leads to an enhanced stimulation of post-synaptic receptors, exerting a positive effect on mood . In addition, TCAs like protriptyline down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The primary biochemical pathway affected by protriptyline involves the serotonin and norepinephrine neurotransmission systems . By inhibiting the reuptake of these neurotransmitters, protriptyline increases their synaptic concentration, leading to an overall increase in serotonergic neurotransmission . This is thought to contribute to the antidepressant effects of TCAs .

Pharmacokinetics

Protriptyline is well absorbed, with a bioavailability of 77-93% . It is extensively metabolized in the liver, and its elimination half-life ranges from 54 to 92 hours . About 50% of the drug is excreted in the urine . These pharmacokinetic properties impact the drug’s bioavailability and determine the dosing regimen.

Result of Action

The molecular and cellular effects of protriptyline’s action primarily involve an increase in the synaptic concentration of serotonin and norepinephrine . This results in enhanced mood and arousal in depressed individuals .

Action Environment

The action, efficacy, and stability of protriptyline can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the stomach. Its distribution can be influenced by the patient’s body composition and the presence of certain diseases. The metabolism of protriptyline can be affected by the patient’s liver function and the presence of other drugs that may induce or inhibit its metabolizing enzymes. Finally, its excretion can be influenced by kidney function .

Biochemical Analysis

Biochemical Properties

Protriptyline hydrochloride interacts with various enzymes and proteins in the body. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means that it prevents these neurotransmitters from being reabsorbed into the nerve cells in the brain, which helps prolong the mood-lightening effect of any released serotonin and norepinephrine .

Cellular Effects

This compound has several effects on cells. In non-depressed individuals, it does not affect mood or arousal, but may cause sedation . In depressed individuals, this compound exerts a positive effect on mood . It also blocks histamine H1 receptors, alpha 1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It decreases the reuptake of norepinephrine and serotonin (5-HT), thereby increasing their concentration in the synaptic cleft . This leads to an overall increase in serotonergic neurotransmission, which is thought to be responsible for its antidepressant effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Metabolic studies indicate that this compound is well absorbed from the gastrointestinal tract and is rapidly sequestered in tissues . Relatively low plasma levels are found after administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver and excreted in the urine . About 50% of the total drug administered is reported to undergo cumulative urinary excretion .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract and is rapidly distributed in various tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: Protriptyline hydrochloride is synthesized through a series of chemical reactions involving the formation of a dibenzocycloheptene structure. The synthesis typically involves the alkylation of dibenzocycloheptadiene with an appropriate alkyl halide, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Protriptyline hydrochloride undergoes various chemical reactions, including:

Oxidation: Protriptyline can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert protriptyline to its reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can modify the amine group or other functional groups on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products Formed:

Oxidation: N-oxides of protriptyline.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Protriptyline hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Primarily used in the treatment of depression, ADHD, and narcolepsy.

Industry: Utilized in the pharmaceutical industry for the production of antidepressant medications.

Comparison with Similar Compounds

- Amitriptyline

- Nortriptyline

- Butriptyline

Protriptyline hydrochloride’s unique properties and diverse applications make it a valuable compound in both scientific research and clinical practice.

Biological Activity

Protriptyline hydrochloride is a tricyclic antidepressant (TCA) primarily used for the treatment of depression. Its biological activity is characterized by its effects on neurotransmitter systems, particularly norepinephrine and serotonin, as well as its potential applications in various psychiatric and neurological conditions.

Protriptyline acts predominantly by inhibiting the reuptake of norepinephrine and serotonin in the brain, which enhances their availability in the synaptic cleft. Specifically, it has a high affinity for the norepinephrine transporter (NET) with an IC50 value of 1.41 nM, while its affinity for the serotonin transporter (SERT) is lower at 19.6 nM, and it shows minimal activity at the dopamine transporter (DAT) with an IC50 of 2,100 nM . This selective inhibition leads to increased serotonergic neurotransmission and modulation of adrenergic receptor sensitivity over time.

Table 1: Affinity of this compound for Neurotransmitter Transporters

| Transporter | IC50 (nM) |

|---|---|

| Norepinephrine | 1.41 |

| Serotonin | 19.6 |

| Dopamine | 2100 |

Pharmacokinetics

Protriptyline is well absorbed from the gastrointestinal tract and exhibits rapid tissue distribution. Studies indicate that it reaches significant plasma levels within 2 hours post-administration, peaking at 8 to 12 hours . The drug undergoes hepatic metabolism, primarily through demethylation, with approximately 50% excreted in urine over a period of 16 days .

Depression

Protriptyline is indicated for major depressive disorder. Its antidepressant effects typically manifest after a latency period of about two weeks following initiation of therapy, attributed to gradual changes in receptor sensitivity within the limbic system .

Attention-Deficit Hyperactivity Disorder (ADHD)

A naturalistic study assessed protriptyline's efficacy in treating ADHD in children and adolescents. Out of thirteen subjects treated, only 11 completed at least four weeks on the medication, showing a modest reduction in ADHD symptoms (p < .004). However, only 45% were classified as positive responders, indicating limited clinical utility for ADHD management .

Pain Management

Protriptyline has also been explored for its analgesic properties, particularly in neuropathic pain management. Although the exact mechanism remains unclear, it is believed to modulate central nervous system opioid systems through indirect serotonergic pathways .

Side Effects and Safety Profile

Common side effects associated with protriptyline include:

- Anticholinergic Effects : Dry mouth, constipation, urinary retention.

- CNS Effects : Sedation, dizziness, nightmares.

- Cardiovascular Effects : Hypotension and tachycardia.

A notable concern is the potential for increased suicidal ideation among young adults taking antidepressants like protriptyline . Regular monitoring is advised during treatment initiation and dose adjustments.

Case Studies and Research Findings

Several case studies illustrate both the therapeutic potential and risks associated with protriptyline:

- Case Study on Overdose : A report highlighted severe complications following protriptyline overdose leading to multiple organ failure and death .

- Efficacy in Depression : A clinical trial indicated significant improvement in depression scores among patients treated with protriptyline compared to placebo after several weeks .

Properties

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQDIIKRQRZXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

438-60-8 (Parent) | |

| Record name | Protriptyline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046951 | |

| Record name | Protriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1225-55-4 | |

| Record name | Protriptyline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protriptyline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protriptyline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTRIPTYLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44665V00O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.